2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide
Description
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is a spirocyclic hydantoin derivative featuring a bicyclic 1,3-diazaspiro[4.5]decane core with a p-tolyl acetamide substituent. This compound belongs to a class of molecules designed to exploit the conformational rigidity of spiro systems, which can enhance binding specificity to biological targets . The p-tolyl group (4-methylphenyl) contributes moderate lipophilicity, balancing solubility and membrane permeability. Notably, commercial availability of this compound is listed as discontinued, indicating its use may be restricted to research settings .
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-3-5-14(6-4-12)19-15(22)11-21-16(23)18(20-17(21)24)9-7-13(2)8-10-18/h3-6,13H,7-11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPIBRVVVRUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated the potential of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide as an anticancer agent. Research has shown that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of diazaspiro compounds have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing novel polymers. Its unique spiro structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability . Preliminary studies indicate that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers.
Coatings and Adhesives
The compound's reactivity can be exploited in formulating advanced coatings and adhesives. Its incorporation into resin systems has shown to increase adhesion strength and durability under various environmental conditions . The development of such materials is crucial for applications in automotive and aerospace industries.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of diazaspiro compounds, including derivatives of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide. The results indicated that specific modifications to the compound's structure enhanced its cytotoxicity against breast cancer cells by up to 70% compared to control groups .
Case Study 2: Antimicrobial Efficacy
In a research article focusing on antimicrobial agents, the efficacy of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Lipophilicity: The p-tolyl group (logP ~2.0–2.5) offers moderate lipophilicity compared to the more hydrophobic dichlorophenethyl (logP ~4.5) in ’s compound .
- Molecular Weight : The target (329.4 g/mol) falls within the typical range for drug-like molecules, whereas larger analogs (e.g., 593.4 g/mol in ) may face bioavailability challenges .
Biological Activity
The compound 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide (CAS Number: 851170-87-1) belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- IUPAC Name : 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of dioxo groups in the structure may contribute to free radical scavenging activities, which are crucial for protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Compounds related to diazaspiro derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interfere with cell cycle progression and induce apoptosis in cancer cells has been noted in related diazaspiro compounds.
The mechanisms through which 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound might modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference(s) |
|---|---|---|
| Antioxidant | Moderate | |
| Anti-inflammatory | High | |
| Anticancer | Preliminary |
Table 2: Related Compounds and Their Activities
| Compound Name | Activity Type | Reference(s) |
|---|---|---|
| BIRT377 | Anti-inflammatory | |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Anticancer |
Case Studies
Several case studies have documented the biological effects of similar compounds:
-
Case Study on Antioxidant Activity :
- A study demonstrated that derivatives of diazaspiro compounds showed a significant increase in antioxidant enzyme activities in vitro, suggesting potential applications in oxidative stress-related diseases.
-
Case Study on Anti-inflammatory Effects :
- Research highlighted the ability of certain diazaspiro compounds to reduce inflammation markers in animal models of arthritis, indicating therapeutic potential for inflammatory conditions.
-
Case Study on Anticancer Properties :
- In vitro studies showed that related compounds induced apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
Q & A
Basic: What are the standard methods for synthesizing 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide?
Methodological Answer:
Synthesis typically involves coupling spirocyclic hydantoin intermediates with substituted acetamides. For example:
- Step 1: React tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with alkylating agents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) in acetonitrile under reflux with anhydrous K₂CO₃ .
- Step 2: Deprotect intermediates using HCl/dioxane, followed by neutralization and extraction with dichloromethane .
- Step 3: Perform amide coupling via sulfonyl chlorides/acid chlorides in dichloromethane with triethylamine as a base .
Purification is achieved via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Basic: How is purity assessed for this compound, and what thresholds are acceptable?
Methodological Answer:
Purity is validated using reversed-phase HPLC with acetonitrile/water gradients. For related acetamide derivatives:
- Sample Preparation: Dissolve 0.1 g in 1000 mL water, dilute with acetonitrile (6.5 mL in 50 mL total), and inject 10 µL .
- Acceptance Criteria: Peaks corresponding to the solvent or starting materials (e.g., N-(3-hydroxyphenyl)acetamide) should not exceed 0.1% area under the curve .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Modify the p-tolyl group (e.g., fluorophenoxyethyl, chlorobenzyl) to assess electronic effects on target binding .
- Biological Assays: Test analogs in vitro (e.g., antiviral IC₅₀, enzyme inhibition) and correlate with logP/pKa values to model pharmacokinetics .
- Statistical Analysis: Use multivariate regression to identify critical substituents (e.g., sulfonamide groups enhance potency by 2-fold in anticonvulsant models) .
Advanced: What crystallographic challenges arise during structural refinement of this compound?
Methodological Answer:
- Disorder Handling: Use SHELXL’s PART and SIMU commands to model disordered spirocyclic regions, applying restraints to bond lengths/angles .
- High-Resolution Data: For twinned crystals, employ TWIN/BASF commands in SHELXL to refine twin fractions, ensuring R₁ < 5% .
- Validation: Cross-check with WinGX’s PARST and PLATON to detect missed symmetry or hydrogen bonding inconsistencies .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign spirocyclic protons (δ 1.2–1.6 ppm for cyclohexane) and acetamide carbonyls (δ 170–175 ppm) .
- IR Spectroscopy: Confirm lactam C=O stretches (1650–1750 cm⁻¹) and sulfonamide S=O vibrations (1310–1360 cm⁻¹) .
- Mass Spectrometry: Use ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 489.6) and fragmentation patterns .
Advanced: How can computational modeling predict antiviral mechanisms for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to screen against viral targets (e.g., monkeypox DNA polymerase) with Lamarckian GA parameters (population size: 150, iterations: 10,000) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- ADMET Prediction: Calculate QikProp descriptors (e.g., logS = -4.2) to prioritize analogs with CNS permeability .
Advanced: How can metabolic stability be analyzed in preclinical studies?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, and 60 min .
- Metabolite ID: Use HR-MS/MS to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., IC₅₀ > 10 µM suggests low risk) .
Basic: Which software tools are recommended for X-ray crystallography analysis?
Methodological Answer:
- Structure Solution: SHELXD for dual-space recycling (20 trials, default Patterson seeding) .
- Refinement: SHELXL with anisotropic displacement parameters (ADPs) and Hirshfeld rigid-bond tests .
- Visualization: WinGX for Fourier map analysis (Fo-Fc peaks < 0.3 eÅ⁻³) .
Advanced: How should researchers resolve contradictions between in silico and in vivo bioactivity data?
Methodological Answer:
- Hypothesis Testing: If docking predicts strong binding (ΔG < -8 kcal/mol) but in vivo IC₅₀ is weak (>10 µM), check for off-target effects via kinome profiling .
- Solubility Correction: Adjust assays using DMSO/cosolvents (e.g., PEG-400) to mimic physiological conditions .
- Crystallographic Validation: Co-crystallize with target proteins (e.g., Mtb Lpd) to confirm binding modes via SHELXL refinement .
Advanced: What strategies identify polymorphic forms of this compound?
Methodological Answer:
- Thermal Analysis: Perform DSC (heating rate: 10°C/min) to detect endothermic peaks (melting points vary by 5–10°C between forms) .
- PXRD: Compare diffraction patterns (e.g., 2θ = 12.5° vs. 14.3°) and refine with TOPAS to quantify phase purity .
- Stability Testing: Store under ICH conditions (40°C/75% RH) and monitor form transitions via Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
